molecular formula C15H20O B14424987 3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal CAS No. 85441-35-6

3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal

Cat. No.: B14424987
CAS No.: 85441-35-6
M. Wt: 216.32 g/mol
InChI Key: WWRGFLIMFQYXRS-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal is an organic compound belonging to the class of polyunsaturated aldehydes. It is a linear analogue of retinal, a key molecule in the visual cycle of many organisms . This compound is characterized by its conjugated system of double bonds, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, which can be further utilized in various chemical processes .

Scientific Research Applications

3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal involves its interaction with molecular targets such as opsins. The compound binds to these proteins, inducing conformational changes that are crucial for the visual cycle. The conjugated system of double bonds allows for efficient absorption of light, triggering photochemical reactions that lead to signal transduction in visual processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11-Trimethyldodeca-2,4,6,8,10-pentaenal is unique due to its linear structure and specific arrangement of double bonds, which confer distinct chemical and physical properties. Its ability to interact with opsins and other proteins makes it a valuable compound for studying visual processes and developing therapeutic applications .

Properties

CAS No.

85441-35-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,4,6,8,10-pentaenal

InChI

InChI=1S/C15H20O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h5-12H,1-4H3

InChI Key

WWRGFLIMFQYXRS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=O)C)C)C

Origin of Product

United States

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